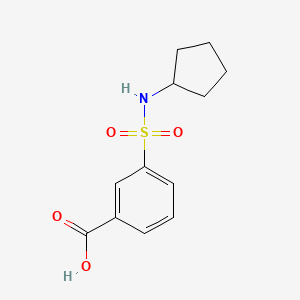

3-(Cyclopentylsulfamoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Cyclopentylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C12H15NO4S . It is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with N-ethyl-N,N-diisopropylamine and HATU in dichloromethane at 20℃ for 16 hours under an inert atmosphere . The resulting mixture is then purified by column chromatography over silica gel .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxyl group and a cyclopentylsulfamoyl group . The molecular weight of this compound is 269.32 .Scientific Research Applications

Antimicrobial and Antifungal Properties

Benzoic acid derivatives, such as salts, alkyl esters, and parabens, are commonly utilized for their antibacterial and antifungal properties. These compounds serve as preservatives in food, cosmetics, hygiene, and pharmaceutical products. Their widespread use across various industries highlights their significant role in preventing microbial growth and spoilage, thus extending product shelf life (del Olmo, Calzada, & Nuñez, 2017).

Enzymatic Metabolism

Research into the oxidative metabolism of novel antidepressants has revealed that benzoic acid derivatives are metabolized by various cytochrome P450 enzymes. This process involves the transformation of these compounds into metabolites through oxidation, demonstrating the crucial role of benzoic acid derivatives in drug metabolism and their potential impact on pharmacokinetics and drug-drug interactions (Hvenegaard et al., 2012).

Antibacterial Activity

The synthesis and testing of novel ester/hybrid derivatives of 3-Hydroxy benzoic acid for potential antibacterial activity represent another significant application. These derivatives exhibit promising results against various bacterial strains, indicating their potential use in developing new antibacterial agents (Satpute, Gangan, & Shastri, 2018).

Environmental Biodegradation

Benzoic acid metabolism by bacteria has been studied to understand the biodegradation process in the environment. This research provides insight into how benzoic acid is converted into catechol, a key step in the biodegradation pathway, highlighting the environmental impact and natural breakdown of benzoic acid derivatives (Reiner, 1971).

Biosynthesis and Co-culture Engineering

Studies on the biosynthesis of 3-amino-benzoic acid (3AB) in Escherichia coli using co-culture engineering techniques underscore the innovative approaches in producing valuable chemical compounds. This research demonstrates the potential of microbial systems in synthesizing complex molecules from simple substrates, paving the way for the development of new biosynthetic pathways and production methods (Zhang & Stephanopoulos, 2016).

Material Science Applications

In material science, benzoic acid derivatives have been used to create liquid-crystalline phases and polymers with unique properties. For example, the synthesis of polymerizable benzoic acid derivatives has led to the development of materials with controlled structures and functionalities, such as the ability to form multilayered liquid crystal phases and polymers with potential applications in advanced materials and nanotechnology (Kishikawa, Hirai, & Kohmoto, 2008).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .

Biochemical Pathways

3-(Cyclopentylsulfamoyl)benzoic acid may be involved in various biochemical pathways. Benzoic acid derivatives are known to participate in the β-oxidative pathway . This pathway is analogous to the catabolism of fatty acids and involves a series of reactions that shorten the carbon chain of the compound .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability .

Result of Action

It is known that benzoic acid derivatives can have various effects, such as antimicrobial activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .

Properties

IUPAC Name |

3-(cyclopentylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)9-4-3-7-11(8-9)18(16,17)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBQTNFHDPACBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893761-09-6 |

Source

|

| Record name | 3-(cyclopentylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)

![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)

![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2707575.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2707576.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)